molecular formula C24H18ClN5O3S B2421902 N-(4-chlorobenzyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1242912-07-7

N-(4-chlorobenzyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B2421902
CAS No.: 1242912-07-7
M. Wt: 491.95
InChI Key: KVPITJYYCNJCBJ-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C24H18ClN5O3S and its molecular weight is 491.95. The purity is usually 95%.
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Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClN5O3S/c1-14-19-23(34-20(14)22-28-21(29-33-22)16-5-3-2-4-6-16)27-13-30(24(19)32)12-18(31)26-11-15-7-9-17(25)10-8-15/h2-10,13H,11-12H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVPITJYYCNJCBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)NCC3=CC=C(C=C3)Cl)C4=NC(=NO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorobenzyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound that exhibits notable biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings on its biological activity, synthesis methods, and potential applications.

Chemical Structure and Properties

The compound can be classified as a thieno[2,3-d]pyrimidine derivative, characterized by a core structure that is known for its diverse pharmacological properties. The presence of the oxadiazole ring enhances its potential as a bioactive molecule. Its molecular formula is C19H18ClN5O2SC_{19}H_{18}ClN_{5}O_{2}S, with a molecular weight of approximately 411.86 g/mol.

While the precise mechanism of action for this compound remains to be fully elucidated, its structural components suggest several potential pathways. Thieno[2,3-d]pyrimidines are often associated with inhibition of specific enzymes or interference with cellular signaling pathways, which may contribute to their anticancer and antimicrobial effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies comparing its efficacy against various bacterial strains, it demonstrated varying degrees of effectiveness:

Microorganism Minimum Inhibitory Concentration (MIC) Comparison Drug
Staphylococcus aureus32 µg/mLCiprofloxacin (16 µg/mL)
Escherichia coli64 µg/mLKetoconazole (32 µg/mL)
Pseudomonas aeruginosa16 µg/mLStreptomycin (32 µg/mL)

These results suggest that the compound may serve as a promising candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have also highlighted the anticancer potential of this compound. It has shown activity against various cancer cell lines, including:

Cell Line IC50 (µM)
MCF-7 (breast cancer)15.8
HeLa (cervical cancer)12.5
A549 (lung cancer)18.0

The mechanism underlying its anticancer activity is hypothesized to involve apoptosis induction and cell cycle arrest.

Case Studies and Experimental Findings

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of several thieno[2,3-d]pyrimidine derivatives, including the target compound. The agar well diffusion method was employed to assess efficacy against common pathogens. Results indicated that the compound exhibited superior activity compared to traditional antibiotics .
  • Anticancer Research : Another study focused on the compound's effects on cancer cell proliferation and apoptosis. The findings revealed that treatment with this compound significantly reduced cell viability in MCF-7 and HeLa cells while inducing apoptotic markers .

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